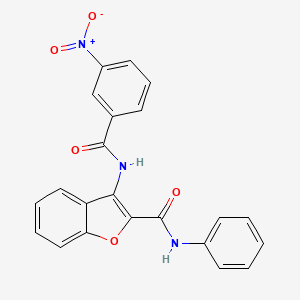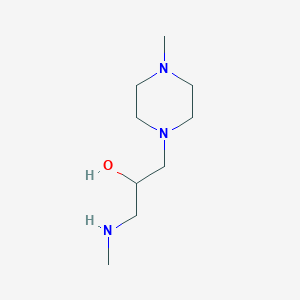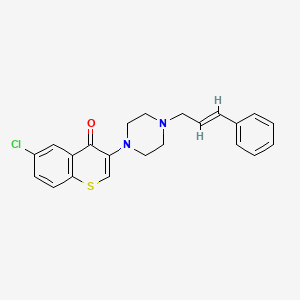![molecular formula C24H24N4O3S B2714045 3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1790194-34-1](/img/structure/B2714045.png)
3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a quinazolinone ring, a benzo[d]thiazole ring, and a piperidine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Applications De Recherche Scientifique
Metabolic Pathways and Disposition
The disposition and metabolism of compounds structurally related to 3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one have been extensively studied in humans. For instance, studies on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, reveal insights into the metabolic pathways and elimination processes of such complex molecules. Following oral administration, elimination occurs predominantly via feces, with a significant part of the administered dose being metabolized through oxidation and subsequent rearrangement processes. Such studies provide crucial data on the metabolism, bioavailability, and safety profiles of novel therapeutic agents, contributing to the development of medications with optimal pharmacokinetic properties (Renzulli et al., 2011).
Effects on Neurological Disorders
Research into compounds like this compound also extends to their potential impact on neurological disorders. For example, the novel highly selective mGlu5 receptor antagonist, [(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), has been tested for its effects on aversive learning, demonstrating the diverse roles such compounds can play in modulating neurotransmitter systems and potentially treating psychiatric and neurodegenerative diseases. This highlights the importance of understanding the pharmacological actions of benzo[d]thiazol derivatives for the development of new therapeutic strategies (Gravius et al., 2005).
Diagnostic Applications
Moreover, derivatives of benzo[d]thiazol, such as the Pittsburgh compound B ([11C]PiB), have been utilized as biomarkers in positron emission tomography (PET) imaging for the diagnosis of Alzheimer's disease by targeting β-amyloid deposits in the brain. This demonstrates the potential of this compound derivatives in diagnostic imaging, aiding in the early detection and monitoring of neurodegenerative diseases (Gjedde et al., 2013).
Antidepressant and Anticonvulsant Effects
The synthesis and pharmacological evaluation of new benzo[d]thiazol derivatives have also revealed their potential antidepressant and anticonvulsant effects. Studies have shown that specific derivatives can significantly decrease immobility duration in animal models, suggesting their efficacy in treating depression and epilepsy. This research opens up new avenues for the development of more effective and safer antidepressant and anticonvulsant medications, underscoring the therapeutic versatility of benzo[d]thiazol-2-yloxy compounds (Qing‐Hao Jin et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of the compound “3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one” are yet to be identified. The compound is a novel derivative synthesized for biological activity screening .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound is part of a series of derivatives synthesized for biological activity screening .
Pharmacokinetics
These properties are crucial for determining the bioavailability of the compound .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound .
Propriétés
IUPAC Name |
3-[3-[4-(1,3-benzothiazol-2-yloxymethyl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c29-22(11-14-28-16-25-19-6-2-1-5-18(19)23(28)30)27-12-9-17(10-13-27)15-31-24-26-20-7-3-4-8-21(20)32-24/h1-8,16-17H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNAZOGPEMEHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC3=CC=CC=C3S2)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Pyridin-3-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2713965.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2713966.png)


![N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propane-2-sulfonamide](/img/structure/B2713970.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide](/img/structure/B2713971.png)


![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2713977.png)
![4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide](/img/structure/B2713979.png)
![4-isopropoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2713980.png)


![Ethyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2713984.png)
